![molecular formula C22H21NO5 B2784739 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one CAS No. 637751-80-5](/img/structure/B2784739.png)
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a chromen-4-one group, a dihydrobenzo[b][1,4]dioxin group, and a pyrrolidin-1-ylmethyl group. The presence of these groups suggests that the compound may have interesting chemical and biological properties .
Synthesis Analysis
While the exact synthesis of this compound is not known, it could potentially be synthesized through a series of reactions involving the formation of the chromen-4-one core, followed by the introduction of the dihydrobenzo[b][1,4]dioxin and pyrrolidin-1-ylmethyl groups .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems. The chromen-4-one group consists of a fused six-membered benzene ring and a five-membered lactone ring. The dihydrobenzo[b][1,4]dioxin group is a seven-membered ring with two oxygen atoms. The pyrrolidin-1-ylmethyl group contains a nitrogen atom in a five-membered ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The lactone in the chromen-4-one group could undergo hydrolysis or reduction reactions. The dihydrobenzo[b][1,4]dioxin group could potentially participate in electrophilic aromatic substitution reactions .Wissenschaftliche Forschungsanwendungen
Antiviral and Anti-HIV Activity
The compound’s unique chemical structure makes it a potential candidate for antiviral drug development. Researchers have synthesized derivatives of this compound and evaluated their efficacy against viruses. For instance, Küçükgüzel et al. reported novel thiourea derivatives derived from a similar scaffold, which exhibited antiviral and anti-HIV activity .
Urease Inhibition
A study by Rollas et al. explored the synthesis and biological activity of a copper complex containing a related compound. The complex demonstrated urease inhibitory activity, which is relevant in the context of combating bacterial infections and certain diseases .
Medicinal Chemistry and Drug Design
The intricate structure of our compound provides a rich platform for medicinal chemistry. Researchers can modify specific functional groups to optimize pharmacological properties. Computational studies, molecular docking, and structure-activity relationship analyses can guide drug design efforts.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c24-18-5-4-15-21(25)17(14-3-6-19-20(11-14)27-10-9-26-19)13-28-22(15)16(18)12-23-7-1-2-8-23/h3-6,11,13,24H,1-2,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFOABXPWKRNOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC5=C(C=C4)OCCO5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.